molecular formula C18H16N4O2 B7053829 3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide

3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide

Cat. No.: B7053829
M. Wt: 320.3 g/mol
InChI Key: JQIQFQFZRWZBOY-UHFFFAOYSA-N
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Description

3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group attached to a cyanophenyl ring, which is further linked to a benzamide moiety through a carbamoylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyanophenyl intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to couple the cyanophenyl group with the cyclopropyl moiety .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or cyclopropyl derivatives.

Scientific Research Applications

3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[1-(3-Cyanophenyl)cyclopropyl]carbamoylamino]benzamide stands out due to its unique combination of a cyanophenyl group and a cyclopropyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[[1-(3-cyanophenyl)cyclopropyl]carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-11-12-3-1-5-14(9-12)18(7-8-18)22-17(24)21-15-6-2-4-13(10-15)16(20)23/h1-6,9-10H,7-8H2,(H2,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQFQFZRWZBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)NC(=O)NC3=CC=CC(=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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